Papain inhibitor

説明

特性

IUPAC Name |

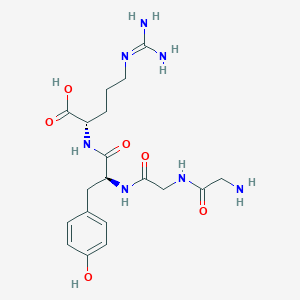

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990433 | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70195-20-9 | |

| Record name | Glycyl-glycyl-tyrosyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanisms of Papain Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of papain inhibitors. Papain, a cysteine protease from the papaya fruit, serves as a model enzyme for the study of proteolysis and its inhibition. Understanding the diverse strategies employed by inhibitors to block papain's activity is crucial for the development of therapeutic agents targeting cysteine proteases involved in various disease states.

The Papain Catalytic Machinery: A Prerequisite for Understanding Inhibition

Papain's proteolytic activity relies on a catalytic dyad within its active site, composed of Cysteine-25 (Cys-25) and Histidine-159 (His-159). The catalytic mechanism proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.

First, the thiol group of Cys-25, deprotonated by the imidazole ring of His-159, acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile peptide bond. This results in the formation of a tetrahedral intermediate, which then collapses to release the N-terminal portion of the substrate and forms a covalent acyl-enzyme intermediate. In the second step, a water molecule, activated by His-159, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme. The side chain of Asparagine-175 (Asn-175) plays a crucial role in orienting the imidazole ring of His-159, facilitating the deprotonation of Cys-25.

Classes of Papain Inhibitors and Their Mechanisms of Action

Papain inhibitors can be broadly classified based on their mechanism of action as either reversible or irreversible. Reversible inhibitors can be further categorized as non-covalent or covalent, while irreversible inhibitors typically form a stable covalent bond with the enzyme.

Reversible Inhibitors

Peptide aldehydes are classic examples of reversible, transition-state analog inhibitors of papain. These inhibitors, such as leupeptin, possess a C-terminal aldehyde group that is electrophilic. The catalytic Cys-25 of papain attacks the aldehyde carbonyl carbon, forming a covalent, yet reversible, hemithioacetal adduct. This adduct mimics the tetrahedral intermediate of the normal catalytic reaction, thus blocking the active site and preventing substrate binding. The inhibition by leupeptin is competitive and can be overcome by an excess of substrate.

Nitrile-containing compounds also act as reversible covalent inhibitors of papain. The nitrile group is susceptible to nucleophilic attack by the thiolate of Cys-25, leading to the formation of a reversible covalent thioimidate adduct. The stability of this adduct prevents the completion of the catalytic cycle.

Irreversible Inhibitors

E-64, L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent and specific irreversible inhibitor of many cysteine proteases, including papain. The epoxide ring of E-64 is the electrophilic "warhead" that reacts with the nucleophilic Cys-25. The thiolate anion of Cys-25 attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable, irreversible thioether bond. This covalent modification permanently inactivates the enzyme.

Protein Inhibitors: The Cystatins

Cystatins are a superfamily of naturally occurring tight, reversible-binding protein inhibitors of papain-like cysteine proteases. Chicken egg white cystatin is a well-studied example. The inhibitory mechanism of cystatins is primarily non-covalent, involving a tripartite wedge-shaped structure that binds to the active site cleft of papain. Key interactions occur between the N-terminal region and two hairpin loops of the cystatin molecule and the substrate-binding subsites of papain. Although the interaction is predominantly non-covalent, the proximity of the inhibitor to the active site cysteine effectively blocks substrate access.

Quantitative Analysis of Papain Inhibition

The potency of papain inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme activity by 50% under specific assay conditions. The Ki is a measure of the affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors. For

Endogenous Papain Inhibitors in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous papain inhibitors, primarily belonging to the phytocystatin superfamily, are crucial regulators of cysteine protease activity in plants. These proteinaceous inhibitors play a pivotal role in a myriad of physiological processes, including seed development and germination, senescence, and programmed cell death. Furthermore, they are integral components of the plant's defense arsenal against pests and pathogens. This technical guide provides an in-depth overview of the core aspects of endogenous papain inhibitors in plants, focusing on their classification, mechanism of action, quantitative data, experimental protocols, and the signaling pathways that govern their expression.

Classification and Structure of Phytocystatins

Phytocystatins are classified into three main types based on their molecular weight and structural characteristics:

-

Type I Phytocystatins (PhyCys-I): These are the most common type, with a molecular weight ranging from 10 to 16 kDa. They consist of a single inhibitory domain and exhibit the characteristic cystatin fold.

-

Type II Phytocystatins (PhyCys-II): These inhibitors have a molecular weight of approximately 23-26 kDa and are distinguished by an additional carboxy-terminal extension that also adopts a cystatin-like fold. This dual-domain structure allows them to inhibit both papain-like and legumain-like cysteine proteases.

-

Type III Phytocystatins (Multicystatins): This is a less common group, characterized by multiple (2 to 8) repeating cystatin-like domains. They are primarily found in the Solanaceae family.

A key structural feature of phytocystatins is the absence of disulfide bonds, which is in contrast to some animal cystatins. Their inhibitory function relies on a conserved tripartite wedge structure formed by the N-terminal region and two hairpin loops. This wedge interacts with the active site of the target cysteine protease in a tight and reversible manner. A highly conserved QxVxG motif within one of the hairpin loops is critical for this interaction.

Quantitative Data on Phytocystatin Activity

The inhibitory potency of phytocystatins is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. Lower Ki values indicate stronger inhibition. The following tables summarize key quantitative data for various phytocystatins.

Table 1: Inhibition Constants (Ki) of Various Phytocystatins against Papain and Other Cysteine Proteases

| Phytocystatin | Source Plant | Target Protease | Ki Value (M) | Reference |

| Mustard Seed Cystatin | Brassica alba | Papain | 3 x 10⁻⁷ | |

| Mustard Seed Cystatin | Brassica alba | Ficin | 6.6 x 10⁻⁷ | |

| Mustard Seed Cystatin | Brassica alba | Bromelain | 7.7 x 10⁻⁷ | |

| KCPI1 | Kiwifruit (Actinidia deliciosa) | Cathepsin L | 1 x 10⁻¹² | |

| KCPI1 | Kiwifruit (Actinidia deliciosa) | Papain | 1.4 x 10⁻⁸ | |

| PpCYS | Physcomitrella patens | Papain | 1.2 x 10⁻⁹ | |

| SlCYS7 | Tomato (Solanum lycopersicum) | Papain | 2.7 x 10⁻⁹ | |

| GmCYSB | Soybean (Glycine max) | Papain | 3.82 x 10⁻⁸ |

Table 2: Expression Levels of Phytocystatin Genes in Different Tissues and Under Stress Conditions

| Gene | Plant | Tissue/Condition | Change in Expression | Reference |

| AtCYS1 | Arabidopsis thaliana | Vascular tissue | Preferentially expressed | |

| AtCYS2 | Arabidopsis thaliana | Trichomes, guard cells | Specifically expressed | |

| AtCYS1 | Arabidopsis thaliana | Cold, drought, heat, wounding | Increased | |

| AtCYS2 | Arabidopsis thaliana | Drought, heat, wounding | Increased | |

| Soybean Phytocystatins | Soybean (Glycine max) | Roots, leaves, nodules | Varied expression levels | |

| Rice Phytocystatins | Rice (Oryza sativa) | Leaves, roots | Varied expression levels |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of endogenous papain inhibitors.

Extraction and Purification of Phytocystatins

A common and effective method for purifying phytocystatins involves a two-step process of ammonium sulfate precipitation followed by gel filtration chromatography.

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5, containing 3 mM EDTA and 0.15 M NaCl)

-

Ammonium sulfate

-

Dialysis tubing

-

Gel filtration column (e.g., Sephacryl S-100HR)

-

Spectrophotometer

Protocol:

-

Homogenization: Homogenize the plant tissue in the extraction buffer.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to a final saturation of 50-70%. Stir for a defined period at 4°C.

-

Pellet Collection: Centrifuge to collect the precipitated proteins.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of extraction buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Gel Filtration Chromatography: Apply the dialyzed sample to a pre-equilibrated gel filtration column. Elute the proteins with the extraction buffer and collect fractions.

-

Analysis: Monitor the protein content of the fractions by measuring absorbance at 280 nm. Assay each fraction for inhibitory activity against papain.

-

Pooling and Concentration: Pool the fractions with the highest inhibitory activity and concentrate the purified phytocystatin.

Papain Activity Inhibition Assay

The inhibitory activity of a purified phytocystatin can be determined by measuring the reduction in the rate of papain-catalyzed substrate hydrolysis.

Materials:

-

Purified phytocystatin

-

Papain

-

Substrate (e.g., casein, N-Benzoyl-DL-argininyl-p-nitroanilide - BApNA)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5, containing 0.2 mM cysteine and 0.15 mM EDTA)

-

Trichloroacetic acid (TCA) for casein-based assays

-

Spectrophotometer

Protocol (Casein-based):

-

Papain Activation: Pre-activate papain in the assay buffer.

-

Incubation: Incubate the activated papain with varying concentrations of the purified phytocystatin for a set time (e.g., 30 minutes at 37°C).

-

Reaction Initiation: Initiate the reaction by adding the casein substrate.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Measurement: Centrifuge to pellet undigested casein. Measure the absorbance of the supernatant at 280 nm, which corresponds to the amount of hydrolyzed casein.

-

Calculation: Calculate the percentage of inhibition for each concentration of the phytocystatin.

Determination of the Inhibition Constant (Ki)

For competitive inhibitors, the Ki value can be determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Methodology:

-

Generate Substrate-Velocity Curves: Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence and presence of different, fixed concentrations of the phytocystatin.

-

**

An In-depth Technical Guide to Papain-like Cysteine Proteases and Their Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Papain-like cysteine proteases (PLCPs) represent a large and diverse family of enzymes crucial to a vast array of biological processes across all domains of life. In humans, they are integral to immune responses, tissue remodeling, and cellular homeostasis, while in pathogens, they are often key virulence factors. The essential nature of their physiological and pathological roles has made PLCPs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of PLCPs, including their structure, catalytic mechanism, and physiological functions. A significant focus is placed on the diverse classes of PLCP inhibitors, detailing their mechanisms of action and showcasing quantitative data on their potency. Furthermore, this guide furnishes detailed experimental protocols for the study of PLCPs and their inhibitors, alongside visual representations of key signaling pathways to facilitate a deeper understanding of their complex roles in cellular signaling.

The Core of Papain-like Cysteine Proteases

Structure and Classification

Papain-like cysteine proteases are characterized by a conserved catalytic domain with a papain-like fold. The mature enzyme typically consists of two domains, an L-domain (N-terminal) and an R-domain (C-terminal), which form a cleft that houses the active site. PLCPs are classified into Clan CA in the MEROPS database and are synthesized as inactive zymogens, or preproenzymes, which require proteolytic processing to remove a propeptide and become active.

The human genome encodes eleven PLCPs, also known as cysteine cathepsins (B, C, F, H, K, L, O, S, V, X, and W), each with distinct tissue expression profiles and substrate specificities. Beyond mammals, PLCPs are found in plants, where they are involved in development and defense, and in various pathogens, including viruses, bacteria, and parasites, where they often play critical roles in host invasion and replication.

Catalytic Mechanism

The catalytic activity of PLCPs relies on a catalytic dyad, or in some cases a triad, within the active site. The key residues are a cysteine (Cys) and a histidine (His). The catalytic mechanism proceeds via a two-step process:

-

Acylation: The sulfhydryl group of the active site cysteine, deprotonated by the adjacent histidine, acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile peptide bond. This results in the formation of a tetrahedral intermediate that then collapses to form a covalent acyl-enzyme intermediate, releasing the N-terminal portion of the substrate.

-

Deacylation: A water molecule, activated by the histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

An asparagine (Asn) residue often helps to orient the histidine's imidazole ring, stabilizing the thiolate form of the cysteine.

Inhibitors of Papain-like Cysteine Proteases

The development of inhibitors targeting PLCPs is a major focus of drug discovery efforts for a range of diseases, including cancer, autoimmune disorders, and infectious diseases. These inhibitors can be broadly categorized as natural or synthetic and can exhibit reversible or irreversible mechanisms of action.

Natural Inhibitors

A variety of natural products have been identified as inhibitors of PLCPs. These include:

-

Cystatins: These are endogenous protein inhibitors that regulate the activity of cellular PLCPs.

-

Biflavones: A class of flavonoids found in plants that have shown inhibitory activity against viral PLpro.

-

Tanshinones: These compounds, derived from the herb Salvia miltiorrhiza, have demonstrated inhibition of the proteolytic and deubiquitinase activities of SARS-CoV PLpro.

-

Other Phytochemicals: A diverse array of plant-derived compounds, including polyphenols and diarylheptanoids, have also been reported to inhibit PLCPs.

Synthetic Inhibitors

Synthetic inhibitors offer the advantage of tailored specificity and potency. Key classes include:

-

Peptide-based inhibitors: These are designed to mimic the natural substrates of PLCPs and often contain an electrophilic "warhead" that covalently modifies the active site cysteine. Examples include aldehydes, nitriles, and vinyl sulfones.

-

Non-covalent inhibitors: These inhibitors bind reversibly to the active site or to allosteric sites, modulating the enzyme's activity. Naphthalene derivatives are a notable example of non-covalent inhibitors of viral PLpro.

-

Small molecules: High-throughput screening has identified numerous small molecule inhibitors with diverse chemical scaffolds.

Quantitative Data on Inhibitor Potency

The potency of PLCP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for a selection of inhibitors against various PLCPs.

| Inhibitor | Target PLCP | IC50 (µM) | Ki (nM) | Reference |

| Natural Products | ||||

| Amentoflavone | SARS-CoV-2 PLpro | 29.8 | ||

| Podocarpusflavone A | SARS-CoV-2 PLpro | 43.2 | ||

| Ginkgetin | SARS-CoV-2 PLpro | 28.5 | ||

| Morelloflavone | SARS-CoV-2 PLpro | 24.6 | ||

| Hinokiflavone | SARS-CoV-2 PLpro | 9.5 | ||

| Tanshinones | SARS-CoV PLpro | 0.8 (proteolytic), 0.7 (deubiquitinase) | ||

| Synthetic Inhibitors | ||||

| GRL-0617 | SARS-CoV-2 PLpro | 2.4 | ||

| Compound 6 | SARS-CoV-2 PLpro | 5.0 | ||

| RO5444101 | Human Cathepsin S | 0.0002 | ||

| Millipore-219393 | Human Cathepsin S | - | ||

| Leupeptin | Human Cathepsin H | 9200 | ||

| Gallinamide A | Human Cathepsin H | 30 |

Signaling Pathways Involving Papain-like Cysteine Proteases

PLCPs are integral components of numerous signaling pathways, regulating processes from immune responses to cancer progression.

Cathepsin S in Immune Response

Cathepsin S plays a critical role in the adaptive immune system by mediating the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This processing is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells. Extracellularly, Cathepsin S can activate protease-activated receptors (PARs), further modulating inflammatory responses.

Kinetic Analysis of Papain Inhibitor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic analysis of papain inhibitor binding. Papain, a cysteine protease from the papaya fruit, serves as a model enzyme in pharmacological and biochemical research due to its well-characterized structure and mechanism. Understanding the kinetics of how inhibitors bind to papain is crucial for the development of therapeutic agents targeting cysteine proteases involved in various diseases.

Introduction to Papain

Papain, also known as papaya proteinase I, is a cysteine protease of the papain-like protease family. It is a single polypeptide chain of 212 amino acids, folded into two distinct domains with the active site located in a cleft between them.

Structure and Active Site

The tertiary structure of papain is stabilized by three disulfide bridges. The active site contains a catalytic dyad composed of Cysteine-25 (Cys-25) and Histidine-159 (His-159). Asparagine-175 (Asn-175) plays a crucial role by orienting the imidazole ring of His-159 to facilitate the deprotonation of the catalytic Cys-25.

Catalytic Mechanism

The catalytic mechanism of papain involves a nucleophilic attack by the deprotonated sulfhydryl group of Cys-25 on the carbonyl carbon of the substrate's peptide bond. This process is facilitated by His-159, which acts as a general base catalyst. The reaction proceeds through the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the C-terminal portion of the peptide and regenerate the free enzyme.

Caption: Catalytic mechanism of papain hydrolysis.

Mechanisms of Papain Inhibition

Papain inhibitors can be broadly classified as reversible or irreversible, based on the nature of their interaction with the enzyme.

-

Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive.

-

Irreversible inhibitors typically form a stable covalent bond with the active site Cys-25 residue, leading to time-dependent inactivation of the enzyme.

The kinetic analysis of these inhibitors provides valuable information about their potency (Ki, IC50) and binding mechanisms (kon, koff).

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis requires careful experimental design and execution. The following section details common protocols for assessing papain inhibition.

General Considerations

-

Enzyme Activation: Papain is often supplied in an inactive, oxidized form. To ensure full activity, the enzyme must be pre-incubated in an activation buffer containing a reducing agent (like L-cysteine or dithiothreitol) and a chelating agent (like EDTA).

-

Buffers and pH: Papain activity is optimal between pH 6.0 and 7.0. Assays are typically performed in buffers such as sodium phosphate or Tris-HCl within this pH range.

Papain Activity Assays

Several substrates are available for monitoring papain activity. The choice of substrate often depends on the available instrumentation and the specific experimental goals.

Spectrophotometric Assay using BAPNA

This assay utilizes Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a substrate. Papain-catalyzed hydrolysis of BAPNA releases p-nitroaniline, a yellow product that can be monitored spectrophotometrically at 405-410 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 10 mM EDTA and 10 mM 2-mercaptoethanol.

-

Papain Stock Solution: Prepare a stock solution of papain in a suitable buffer and determine its concentration.

-

BAPNA Stock Solution: Prepare a stock solution of BAPNA in a suitable organic solvent like DMSO.

-

-

Enzyme Activation: Dilute the papain stock solution in the assay buffer and incubate at 37°C for 10-15 minutes.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

A Comprehensive Technical Guide to Natural Sources of Papain Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Papain (EC 3.4.22.2) is a cysteine protease extracted from the latex of the papaya fruit (Carica papaya). Its robust proteolytic activity has led to widespread applications, from food processing, such as meat tenderization, to pharmaceuticals and biomedical research. Papain and papain-like cysteine proteases are crucial in various biological processes, both physiological and pathological. However, unregulated proteolytic activity is implicated in numerous diseases, including cancer, arthritis, and osteoporosis, and is a key factor in the virulence of certain pathogens. Consequently, the discovery and characterization of potent and specific inhibitors for papain and its homologues are of significant interest for therapeutic drug development and as tools for biochemical research. This guide provides an in-depth overview of the natural sources of papain inhibitors, detailing their origins, inhibitory properties, and the experimental methodologies used for their study.

Chapter 1: Plant-Derived Papain Inhibitors

Plants have developed a sophisticated defense system that includes a wide array of protease inhibitors to protect against pests and pathogens. These inhibitors are a rich source of compounds with potential therapeutic applications.

Phytocystatins: The Moringa oleifera Case

Phytocystatins are a large superfamily of natural, bioactive proteins that act as reversible, competitive inhibitors of papain-like cysteine proteases. A notable and potent example is the papain inhibitor isolated from Moringa oleifera seeds (MoPI).

MoPI is a 19 kDa protein demonstrating exceptional stability against high temperatures and acidic pH. Research has shown it to be one of the most potent cysteine protease inhibitors discovered, with strong antimicrobial activity against human pathogens like Staphylococcus aureus and an unprecedented anticoagulant property for its inhibitor class.

Endogenous Inhibitors in Carica papaya Latex

Interestingly, the latex of Carica papaya, the very source of papain, also contains natural inhibitors of the enzyme. These inhibitors are often complexed with papain upon extraction and can be removed through processes like dialysis. Studies have isolated multiple fractions with inhibitory effects from fresh papaya latex, suggesting a complex self-regulation mechanism within the plant.

Flavonoids and Other Phytochemicals

Various other plant-derived compounds, such as flavonoids and biflavones, have demonstrated significant inhibitory activity against papain-like proteases. For instance, biflavones sourced from a traditional Chinese medicine library showed potent inhibition of the SARS-CoV-2 papain-like protease (PLpro), with IC50 values in the micromolar range. Similarly, flavonoids from Angelica keiskei and polyphenols from Paulownia tomentosa have also been identified as effective inhibitors of PLpro, which shares structural and mechanistic similarities with papain.

Quantitative Data: Plant-Derived Inhibitors

| Source Organism | Inhibitor Name/Class | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Reference(s) |

| Moringa oleifera (seeds) | MoPI (Phytocystatin) | 5.7 nM | 2.1 nM | |

| Moringa oleifera (crude extract) | MoCE | 0.025 µg/mL | - | |

| Various (TCM Library) | Natural Biflavones | 9.5 - 43.2 µM | - |

Chapter 2: Animal-Derived Papain Inhibitors

The animal kingdom is another significant reservoir of protease inhibitors, which play critical roles in physiological regulation, such as blood coagulation and immune response.

Serum-Based Inhibitors

Sera from a wide range of animal species, including humans, rats, cows, and dogs, contain substances that inhibit papain. These inhibitors are typically heat-labile, non-dialyzable proteins that act via a competitive mechanism. The papain inhibitory capacity varies between species, with rat serum showing the highest concentration in one study. This activity is distinct from antitrypsin activity and can be separated by ammonium sulfate fractionation. These serum inhibitors are part of the body's natural defense against uncontrolled proteolysis.

Kunitz-Type Inhibitors from Venoms

Venomous animals, such as snakes, sea anemones, scorpions, and spiders, produce a variety of protease inhibitors, with Kunitz-type inhibitors being among the best characterized. These inhibitors are small proteins (~60 amino acids) stabilized by disulfide bridges and are known to inhibit a range of proteases, including papain. Their primary biological function is to disrupt the physiological processes of prey or predators.

Chapter 3: Microbial Papain Inhibitors

Microorganisms, particularly actinomycetes, are a well-established source of bioactive secondary metabolites, including potent enzyme inhibitors.

Streptomyces this compound (SPI)

The bacterium Streptomyces mobaraensis secretes a potent this compound known as SPI. Originally thought to be solely a 12 kDa protein, recent research has decoded the active components (SPIac) as a series of hydroxylated chymostatin derivatives. Chymostatins are hydrophobic tetrapeptide aldehydes that inhibit both serine and cysteine proteases.

These compounds inhibit both papain and chymotrypsin with high efficacy, demonstrating IC50 values in the low nanomolar range. Furthermore, SPI has been shown to inhibit the growth of a broad spectrum of pathogenic bacteria, including Bacillus anthracis and Staphylococcus aureus, by targeting their essential cysteine proteases.

Quantitative Data: Microbial Inhibitors

| Source Organism | Inhibitor Name/Class | Inhibitory Concentration (IC50) | Notes | Reference(s) |

| Streptomyces mobaraensis | SPI (Chymostatin Derivatives) | Low nanomolar range | Also inhibits chymotrypsin. | |

| Streptomyces mobaraensis | SPI | ~500 nM (for 50% inhibition of SspB) | Inhibits bacterial cysteine proteases and growth. | |

| * |

Therapeutic Potential of Papain Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of papain inhibitors, with a focus on their mechanisms of action, key signaling pathways, and the experimental protocols used for their evaluation. Papain and papain-like proteases (PLPs), a family of cysteine proteases, are implicated in a variety of physiological and pathological processes, making their inhibitors a subject of intense research for therapeutic applications ranging from viral infections to inflammatory diseases.

Introduction to Papain and Papain-Like Proteases

Papain is a cysteine protease enzyme found in papaya (Carica papaya) latex. The papain superfamily of proteases, characterized by a catalytic dyad of cysteine and histidine in their active site, is widely distributed across bacteria, viruses, and eukaryotes, including plants and animals. In humans, related enzymes like cathepsins are involved in processes such as matrix turnover and antigen presentation. The critical roles these enzymes play in pathogen life cycles and disease progression have established them as promising targets for therapeutic intervention.

Therapeutic Applications of Papain Inhibitors

The primary therapeutic focus for papain inhibitors has been on diseases where papain-like proteases are essential for pathogenesis.

2.1. Antiviral Therapy: The Case of SARS-CoV-2

The most significant recent application of papain inhibitor research is in the fight against COVID-19. The SARS-CoV-2 virus utilizes a papain-like protease (PLpro) that is essential for its life cycle. Targeting SARS-CoV-2 PLpro is a compelling strategy because of its dual function:

-

Viral Polyprotein Processing: PLpro is responsible for cleaving the viral polyprotein, a crucial step in generating functional proteins required for viral replication.

-

Immune Evasion: PLpro strips ubiquitin and Interferon-Stimulated Gene 15 (ISG15) from host cell proteins, which disrupts the host's innate immune signaling, particularly the type I interferon response.

Inhibition of PLpro, therefore, offers a two-pronged attack: it directly suppresses viral replication and simultaneously restores the host's antiviral immune response. Several noncovalent and covalent inhibitors have been developed and tested, showing promising results in preclinical studies.

2.2. Anti-inflammatory and Other Potential Applications

Papain and related proteases are also involved in inflammation. Papain itself can act as an allergen, inducing a type 2 immune response by activating basophils and mast cells. Conversely, studies have shown that papain can ameliorate the activation of monocytes and reduce the release of proinflammatory cytokines, suggesting a potential anti-inflammatory role for its inhibitors in conditions like atherosclerosis. Furthermore, some papain inhibitors have demonstrated anticoagulant and antimicrobial properties in preclinical models.

Quantitative Data on Papain Inhibitors

The efficacy of papain inhibitors is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50) in cell-based assays, and the inhibitory constant (Ki). The table below summarizes data for prominent papain-like protease inhibitors.

| Inhibitor | Target Enzyme | Assay Type | IC50 | EC50 | Ki | Reference(s) |

| GRL-0617 | SARS-CoV PLpro | Enzymatic | ~0.6 µM | 14.5 µM | - | |

| SARS-CoV-2 PLpro | Enzymatic | 0.74 ± 0.07 µM | 27.6 µM | - | ||

| SARS-CoV-2 PLpro | Enzymatic | ~2.0 µM | ~20 µM | - | ||

| Compound 6 | SARS-CoV-2 PLpro | Enzymatic | 5.0 µM | 21.0 µM | - | |

| VIR250 / VIR251 | CoV PLpro | Enzymatic | Active | - | - | |

| Ebselen | SARS-CoV-2 PLpro | Enzymatic | 2.36 µM | 4.67 µM | - | |

| Disulfiram | SARS-CoV-2 PLpro | Enzymatic | ~2 µM | - | - | |

| Inhibitor 19 | SARS-CoV-2 PLpro | Antiviral | - | Sub-µM | - | |

| MoPI | Papain | Enzymatic | 5.7 x 10⁻⁹ M | - | 2.1 x 10⁻⁹ M |

Key Signaling Pathways and Mechanisms

Understanding the signaling pathways modulated by papain-like proteases and their inhibitors is crucial for drug development.

4.1. SARS-CoV-2 PLpro Dual-Action Mechanism

SARS-CoV-2 PLpro is a multifunctional enzyme that promotes viral spread by processing viral proteins and suppressing host immunity. Inhibitors block both of these functions.

Methodological & Application

Application Notes and Protocols for Papain Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting papain inhibitor assays. Papain, a cysteine protease from Carica papaya, serves as a model enzyme in drug discovery and is a target itself in various therapeutic areas. Understanding its inhibition is crucial for the development of novel therapeutics.

Introduction to Papain and Its Inhibition

Papain is a well-characterized cysteine protease with a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-159 (His159).[1][2] The catalytic mechanism involves the deprotonation of the Cys25 thiol by the His159 imidazole ring, allowing for a nucleophilic attack on the carbonyl carbon of a peptide substrate.[3] This forms a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved peptide.[3] Inhibition of papain can occur through various mechanisms, including covalent modification of the active site cysteine or non-covalent binding to the active site.

Experimental Protocols

Several assay formats can be employed to screen for and characterize papain inhibitors. The choice of assay depends on factors such as throughput requirements, sensitivity, and the nature of the compounds being tested.

Fluorescence-Based Inhibition Assay using a Fluorogenic Peptide Substrate

This is a widely used method for high-throughput screening (HTS) due to its high sensitivity and amenability to automation. The assay measures the increase in fluorescence upon cleavage of a quenched fluorogenic substrate by papain.

Materials and Reagents:

-

Papain (from Carica papaya latex)

-

Fluorogenic peptide substrate (e.g., Z-FR-AMC, Z-LRGG-AMC)[4][5]

-

Assay Buffer: e.g., HEPES buffer (pH 7.4)[4] or a buffer at pH 6.0-7.0, which is the optimal pH range for papain activity.[1][6]

-

Activation Solution: Containing a reducing agent like DTT or L-cysteine and a chelating agent like EDTA to ensure the active site cysteine is in its reduced, active state.[1][7]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

96-well or 384-well black microplates.

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[4]

Detailed Protocol:

-

Papain Activation:

-

Prepare a stock solution of papain in a suitable buffer.

-

Prior to the assay, activate the papain by incubating it in the Activation Solution for a specified time (e.g., 30 minutes at 25°C).[7] This ensures the catalytic cysteine residue is reduced and the enzyme is fully active.

-

-

Assay Preparation:

-

In a 384-well black microplate, add the following to each well:

-

Assay Buffer.

-

A small volume of the test compound at various concentrations (a serial dilution is recommended). Include a positive control (a known this compound) and a negative control (vehicle, e.g., DMSO).

-

Activated papain solution.

-

-

Mix the contents of the wells and incubate for a pre-determined time (e.g., 30 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[4]

-

-

Initiation of Reaction and Measurement:

-

To initiate the enzymatic reaction, add the fluorogenic peptide substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read) after a specific incubation period (e.g., 30 minutes at 25°C).[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity) from the kinetic data or the endpoint fluorescence values.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Colorimetric Inhibition Assay using a Chromogenic Substrate

This method relies on the cleavage of a chromogenic substrate, such as Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), which releases a colored product (p-nitroaniline) that can be measured spectrophotometrically.[8][9]

Materials and Reagents:

-

Papain

-

Chromogenic substrate (e.g., BAPNA)[9]

-

Assay Buffer (pH 6.2 is often used for BAPNA hydrolysis).[6]

-

Activation Solution (as described above).

-

Test compounds.

-

96-well clear microplates.

-

Spectrophotometric microplate reader capable of measuring absorbance at the λmax of the product (e.g., 400-410 nm for p-nitroaniline).[8][10]

Detailed Protocol:

-

Papain Activation: Follow the same procedure as in the fluorescence-based assay.

-

Assay Preparation: In a 96-well clear microplate, add Assay Buffer, test compound, and activated papain. Incubate to allow for enzyme-inhibitor interaction.

-

Initiation of Reaction and Measurement: Add the chromogenic substrate to start the reaction. Measure the increase in absorbance at the appropriate wavelength over time or at a fixed endpoint.

-

Data Analysis: Similar to the fluorescence-based assay, calculate the reaction rates, percentage of inhibition, and IC50 values.

Data Presentation

Quantitative data from inhibitor screening should be summarized for clear comparison.

| Inhibitor | Assay Type | Substrate | IC50 (µM) | Inhibition Type |

| Compound A | Fluorescence | Z-FR-AMC | 1.2 | Competitive |

| Compound B | Colorimetric | BAPNA | 5.8 | Non-competitive |

| E-64 | Fluorescence | Z-FR-AMC | 0.01 | Irreversible |

| Leupeptin | Colorimetric | BAPNA | 0.05 | Reversible |

| Control Cmpd | Fluorescence | Z-FR-AMC | 15.3 | Weak Inhibitor |

Note: The values in this table are for illustrative purposes only.

Visualizations

Experimental Workflow for this compound Assay

Caption: A generalized workflow for a this compound screening assay.

Mechanism of Papain Catalysis and Inhibition

References

- 1. Papain - Creative Enzymes [creative-enzymes.com]

- 2. The mechanism of papain inhibition by peptidyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. システインプロテアーゼであるパパインの特性と製品 [sigmaaldrich.com]

- 7. Papain - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics of Papain - ProQuest [proquest.com]

- 10. Purification and Characterization of a Novel Thermostable this compound from Moringa oleifera with Antimicrobial and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Purifying Nature's Defense: Application Notes and Protocols for the Isolation of Papain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of papain inhibitors from natural sources. Papain inhibitors, a class of cysteine protease inhibitors, are of significant interest in drug development and various biotechnological applications due to their roles in physiological and pathological processes. The following sections offer a comprehensive guide to the extraction, purification, and characterization of these valuable biomolecules, complete with quantitative data analysis and visual workflows to aid in experimental design and execution.

I. Overview of Purification Strategies

The isolation of papain inhibitors from complex natural mixtures typically involves a multi-step purification strategy. The choice and sequence of these steps are critical for achieving high purity and yield. Common techniques employed include initial crude extraction followed by a combination of precipitation and chromatographic methods. The most effective strategies often sequentially employ:

-

Crude Extract Preparation: The initial step involves the homogenization of the natural source material (e.g., seeds, leaves, fruits) in a suitable buffer to solubilize the proteins, including the papain inhibitors.

-

Clarification: Removal of cellular debris and insoluble materials is achieved through centrifugation and filtration.

-

Preliminary Purification: Techniques such as heat treatment and ammonium sulfate precipitation are often used to enrich the inhibitor fraction and remove bulk protein contaminants.

-

Chromatographic Purification: A series of chromatography steps are employed for high-resolution separation. These typically include:

-

Affinity Chromatography: A highly specific method where papain is immobilized on a column matrix to selectively capture its inhibitors.

-

Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.

-

Gel Filtration Chromatography (Size-Exclusion Chromatography): Separates molecules based on their size.

-

The following diagram illustrates a general workflow for the purification of papain inhibitors.

Application Notes and Protocols for Papain Inhibitors in Preventing Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papain and related papain-like cysteine proteases are ubiquitous enzymes that can significantly compromise the integrity of protein extracts by causing rapid degradation of target proteins. This can lead to inaccurate experimental results and reduced yields in protein purification. The addition of specific inhibitors to lysis buffers and protein solutions is a critical step in preserving the stability and functionality of protein samples. These application notes provide a comprehensive guide to the use of papain inhibitors, including detailed protocols for their application and methods for evaluating their efficacy.

Papain-like proteases employ a catalytic triad, typically involving a cysteine residue, to hydrolyze peptide bonds. Inhibitors of these proteases are generally classified as either reversible or irreversible. Reversible inhibitors, such as leupeptin, bind non-covalently to the enzyme's active site, while irreversible inhibitors, like E-64, form a stable covalent bond with the catalytic cysteine residue, permanently inactivating the enzyme.

Mechanism of Papain Inhibition

The catalytic mechanism of papain involves a nucleophilic attack by the thiolate ion of a cysteine residue (Cys-25) on the carbonyl carbon of a peptide bond in the substrate protein. This process is facilitated by a nearby histidine residue (His-159) that acts as a general base. Irreversible inhibitors like E-64 mimic the substrate and form a covalent thioether bond with the active site cysteine, thus rendering the enzyme inactive.

Selecting a Papain Inhibitor

The choice of inhibitor depends on the specific experimental requirements, including the type of sample, downstream applications, and cost. For general protein protection in crude extracts, a broad-spectrum cysteine protease inhibitor or a cocktail of inhibitors is often recommended.

Troubleshooting & Optimization

troubleshooting papain inhibitor assay variability

Welcome to the Technical Support Center for Papain Inhibitor Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: My negative and positive controls are showing inconsistent results. What could be the cause?

A1: Inconsistent control performance is a common issue that can stem from several factors:

-

Reagent Degradation: Papain solutions can lose activity over time, especially if not stored properly. It's recommended to prepare fresh papain working solutions daily and activate the enzyme appropriately.

-

Improper Papain Activation: Papain requires reducing agents like L-cysteine and EDTA for full activity. Ensure your activation buffer is freshly prepared and that the incubation time is sufficient.

-

Substrate Instability: Some substrates are light-sensitive or unstable in certain buffers. Prepare substrate solutions fresh and protect them from light if necessary.

-

Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Calibrate your pipettes regularly and use appropriate techniques.

Q2: I'm observing high background noise in my fluorescence-based assay. How can I reduce it?

A2: High background in fluorescence assays can be caused by:

-

Autofluorescent Compounds: The inhibitor compound itself may be fluorescent at the excitation and emission wavelengths of your assay. Screen compounds for autofluorescence in a separate control plate.

-

Buffer Components: Some buffer components can contribute to background fluorescence. Test different buffer formulations to identify potential sources.

-

Non-specific Binding: The substrate or inhibitor may be non-specifically binding to the microplate wells. Using plates with low-binding surfaces can help mitigate this.

-

Assay Interference: Some compounds, known as "Pan-Assay Interference Compounds" (PAINS), can interfere with assay readouts through various mechanisms not related to specific enzyme inhibition.

Q3: My dose-response curves are not sigmoidal, or the IC50 values are highly variable between experiments. What should I check?

A3: Irregular dose-response curves or variable IC50 values often point to issues with:

-

Inhibitor Solubility: Poorly soluble inhibitors can precipitate in the assay buffer, leading to inaccurate concentrations and inconsistent results. The use of DMSO can aid solubility, but its final concentration should be kept low and consistent across all wells.

-

Inhibitor Stability: The inhibitor may be unstable under the assay conditions (e.g., pH, temperature).

-

Over-digestion by Papain: Papain is a promiscuous protease and can lead to over-digestion, which can be difficult to control and reproduce. Optimizing the enzyme concentration and incubation time is critical.

-

Assay Dynamics: Ensure that your assay is running under initial velocity conditions. This means that substrate consumption is linear over the course of the measurement.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability

High variability across replicate wells can obscure real inhibition effects. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high well-to-well variability.

Issue 2: Apparent Inhibition is Not Reproducible

Sometimes, a compound appears to be an inhibitor in an initial screen, but the activity is not confirmed in subsequent assays.

**Potential Causes and

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。